Cositecan

描述

This compound is the novel camptothecin derivative which is also known as Karenitecin. It has been developed for superior oral bioavailability and increased lactone stability. It is used to treat cancer.

This compound is a synthetic silicon-containing agent related to camptothecin with antineoplastic properties. this compound stabilizes the cleavable complex between topoisomerase I and DNA, resulting in DNA breaks and consequently triggering apoptosis. Because it is lipophilic, this compound exhibits enhanced tissue penetration and bio-availability compared to water-soluble camptothecins.

This compound is a small molecule drug with a maximum clinical trial phase of II.

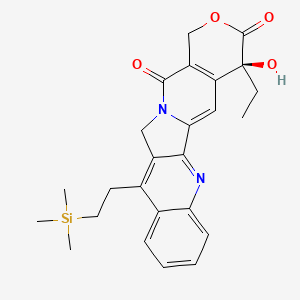

structure in first source

Structure

3D Structure

属性

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-10-(2-trimethylsilylethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4Si/c1-5-25(30)19-12-21-22-17(13-27(21)23(28)18(19)14-31-24(25)29)15(10-11-32(2,3)4)16-8-6-7-9-20(16)26-22/h6-9,12,30H,5,10-11,13-14H2,1-4H3/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POADTFBBIXOWFJ-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CC[Si](C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CC[Si](C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174340 |

Source

|

| Record name | Cositecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203923-89-1 |

Source

|

| Record name | Cositecan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203923891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cositecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cositecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COSITECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24R60NVC41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cositecan's Mechanism of Action in DNA Replication: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cositecan (also known as Karenitecin or BNP1350) is a potent, semi-synthetic, and highly lipophilic camptothecin (B557342) analogue engineered for enhanced stability and anti-tumor activity. As a specific inhibitor of DNA topoisomerase I (Top1), this compound's primary mechanism of action is the induction of cytotoxic DNA lesions during the S-phase of the cell cycle. By stabilizing the covalent Top1-DNA cleavage complex, this compound prevents the re-ligation of single-strand DNA breaks. The collision of the DNA replication machinery with these stabilized complexes transforms transient single-strand breaks into permanent and lethal double-strand breaks, precipitating a robust DNA damage response that culminates in cell cycle arrest and apoptosis. This guide provides a detailed technical overview of this compound's core mechanism, supported by quantitative data, experimental methodologies, and visual representations of the key molecular pathways.

Core Mechanism: Inhibition of Topoisomerase I and DNA Damage Induction

Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. The catalytic cycle of Top1 involves cleavage of one DNA strand, formation of a covalent 3'-phosphotyrosine intermediate (the Top1 cleavage complex), followed by strand rotation and religation of the break.

This compound, like other camptothecin derivatives, exerts its cytotoxic effect by intercalating into the Top1-DNA interface and stabilizing the cleavage complex.[1][2][3] This stabilization effectively traps the enzyme on the DNA, preventing the religation step.[1] While the formation of these stabilized single-strand breaks is reversible, their collision with the advancing DNA replication fork during the S-phase of the cell cycle leads to the generation of irreversible and highly cytotoxic double-strand breaks.[1][4][5] This S-phase specific cytotoxicity is a hallmark of Top1 inhibitors.[3]

The lipophilic nature of this compound, conferred by its silicon-containing side chain, is designed to enhance its oral bioavailability and the stability of its active lactone ring, thereby increasing its potency and anti-tumor activity across a broad range of cancers.[6]

Quantitative Data on this compound's Activity

The anti-proliferative activity of this compound has been evaluated across a range of human cancer cell lines. The following table summarizes key IC50 values, demonstrating its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |

| A253 | Head and Neck Squamous Carcinoma | 70 | 2 hours | [7] |

| COLO205 | Colon Cancer | 2.4 | Not Specified | [7] |

| COLO320 | Colon Cancer | 1.5 | Not Specified | [7] |

| LS174T | Colon Cancer | 1.6 | Not Specified | [7] |

| SW1398 | Colon Cancer | 2.9 | Not Specified | [7] |

| WiDr | Colon Cancer | 3.2 | Not Specified | [7] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of this compound's mechanism of action.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable reaction buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol).

-

Compound Incubation: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures.

-

Enzyme Addition: Initiate the reaction by adding purified human Topoisomerase I enzyme.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Gel Electrophoresis: Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.

-

Visualization: Stain the gel with ethidium (B1194527) bromide or another DNA-intercalating dye and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA with increasing this compound concentration.

DNA Damage Quantification (Alkaline Comet Assay)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

-

Cell Treatment: Treat cultured cells with varying concentrations of this compound for a specified duration.

-

Cell Harvesting and Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a high-salt, detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding: Immerse the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters such as the percentage of DNA in the tail and the tail moment.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with this compound or a vehicle control for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

DNA Damage Response and Signaling Pathways

The double-strand breaks induced by this compound trigger a complex DNA damage response (DDR) signaling network. This network is primarily orchestrated by the apical kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).

Upon sensing DNA double-strand breaks, ATM is activated and phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk2. ATR, on the other hand, is activated by single-stranded DNA, which can arise at stalled replication forks. A key downstream effector of ATR is the checkpoint kinase Chk1. Studies on camptothecin derivatives, including karenitecin (this compound), have shown the activation of Chk1, specifically its phosphorylation at Ser345, as a crucial event in the cellular response to treatment.[8]

Activation of these checkpoint kinases leads to the phosphorylation and inactivation of Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. This results in cell cycle arrest, primarily at the S and G2/M phases, providing time for the cell to attempt DNA repair. If the damage is too extensive, these signaling pathways can also initiate apoptosis.

A key marker of DNA double-strand breaks is the phosphorylation of the histone variant H2AX to form γH2AX. γH2AX serves as a scaffold for the recruitment of DNA repair factors, such as RAD51, which is essential for homologous recombination repair.

Conclusion

This compound represents a significant advancement in the development of Topoisomerase I inhibitors. Its lipophilic nature and enhanced stability contribute to its potent anti-tumor activity. The core mechanism, centered on the stabilization of the Top1-DNA cleavage complex and the subsequent induction of lethal double-strand breaks during DNA replication, provides a clear rationale for its S-phase specific cytotoxicity. The resulting activation of the DNA damage response network, leading to cell cycle arrest and apoptosis, underscores its efficacy as a cancer therapeutic. Further research into the specific downstream signaling events and the interplay with various DNA repair pathways will continue to refine our understanding of this compound's mechanism of action and inform its optimal clinical application.

References

- 1. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Camptothecin? [synapse.patsnap.com]

- 3. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relationship of DNA damage signaling to DNA replication following treatment with DNA topoisomerase inhibitors camptothecin/topotecan, mitoxantrone, or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical and clinical activity of the topoisomerase I inhibitor, karenitecin, in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Cositecan (BNP1350): A Technical Guide to its Chemical Structure and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cositecan, also known by its developmental code BNP1350 and as Karenitecin, is a potent, semi-synthetic, lipophilic camptothecin (B557342) analogue.[1] It was developed to overcome some of the limitations of earlier camptothecins, such as poor oral bioavailability and lactone ring instability. This compound exhibits broad-spectrum anti-tumor activity by targeting DNA topoisomerase I, a critical enzyme in DNA replication and transcription.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Chemical Structure and Properties

This compound is a derivative of camptothecin, characterized by the presence of a silicon-containing moiety, which contributes to its high lipophilicity and enhanced cellular uptake.

Chemical Name (IUPAC): (4S)-4-Ethyl-4-hydroxy-11-[2-(trimethylsilyl)ethyl]-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione

Chemical Formula: C₂₅H₂₈N₂O₄Si

Molecular Weight: 448.59 g/mol

Canonical SMILES: CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CC--INVALID-LINK--(C)C)O

Quantitative Data: In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the drug's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| A253 | Head and Neck Carcinoma | 70 |

| COLO205 | Colon Cancer | 2.4 |

| COLO320 | Colon Cancer | 1.5 |

| LS174T | Colon Cancer | 1.6 |

| SW1398 | Colon Cancer | 2.9 |

| WiDr | Colon Cancer | 3.2 |

Data sourced from MedchemExpress.[1]

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

The following protocol outlines a typical in vitro assay to determine the inhibitory effect of this compound on human topoisomerase I. This assay is based on the principle that topoisomerase I relaxes supercoiled DNA.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine)

-

This compound (BNP1350) dissolved in DMSO

-

DMSO (vehicle control)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

UV transilluminator and imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, and supercoiled DNA.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes and incubate for 10 minutes at room temperature.

-

Enzyme Addition: Initiate the reaction by adding human topoisomerase I to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the Stop Solution/Loading Dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer.

-

Separation: Run the gel at a constant voltage until the supercoiled and relaxed DNA bands are adequately separated. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV illumination.

-

Analysis: The inhibition of topoisomerase I activity is determined by the decrease in the amount of relaxed DNA and the persistence of supercoiled DNA in the presence of this compound compared to the vehicle control.

Signaling Pathways

This compound exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA. This leads to the formation of single-strand breaks, which are converted into double-strand breaks during DNA replication. These DNA lesions trigger a cascade of cellular responses, primarily involving the DNA damage response (DDR) pathway and ultimately leading to cell cycle arrest and apoptosis.

This compound-Induced DNA Damage Response and Apoptosis

Caption: this compound-induced DNA damage signaling pathway.

The diagram above illustrates the key events following this compound treatment. Stabilization of the topoisomerase I-DNA complex by this compound leads to DNA double-strand breaks. This damage activates the ATM and ATR kinases, which in turn phosphorylate and activate the checkpoint kinases Chk1 and Chk2.[2] Activated Chk1/Chk2 phosphorylate and inhibit Cdc25 phosphatases. This prevents the dephosphorylation and activation of the CDK1/Cyclin B complex, which is essential for entry into mitosis, resulting in a G2/M phase cell cycle arrest.[3][4][5] Prolonged cell cycle arrest or extensive DNA damage can then trigger the intrinsic apoptotic pathway, leading to programmed cell death.[6]

Conclusion

This compound (BNP1350) is a promising anti-cancer agent with a well-defined mechanism of action. Its chemical structure, characterized by high lipophilicity, allows for enhanced cellular penetration and potent inhibition of topoisomerase I. The resulting DNA damage activates the DNA damage response pathway, leading to G2/M cell cycle arrest and apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on novel cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chk1 signaling pathways that mediated G(2)M checkpoint in relation to the cellular resistance to the novel topoisomerase I poison BNP1350 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pectenotoxin-2 induces G2/M phase cell cycle arrest in human breast cancer cells via ATM and Chk1/2-mediated phosphorylation of cdc25C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Karenitecin: A Technical Guide to a Potent Topoisomerase I Inhibitor

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Karenitecin (also known as Cositecan or BNP1350) is a highly lipophilic, third-generation camptothecin (B557342) analogue with potent antineoplastic activity.[1][2] As a specific inhibitor of topoisomerase I, Karenitecin has demonstrated significant efficacy in a range of preclinical and clinical settings.[3][4] This technical guide provides a comprehensive overview of Karenitecin, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols relevant to its evaluation.

Core Mechanism of Action

Karenitecin exerts its cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA torsional strain during replication and transcription.[5][6] The planar pentacyclic structure of camptothecin analogues is a key factor in their ability to inhibit this enzyme.[7]

The catalytic cycle of topoisomerase I involves the creation of a transient single-strand break in the DNA backbone, forming a covalent intermediate known as the "cleavable complex".[8] Karenitecin stabilizes this complex, preventing the re-ligation of the DNA strand.[2][9] When a replication fork collides with this stabilized cleavable complex, it leads to the formation of irreversible double-strand DNA breaks, ultimately triggering apoptotic cell death.[5][6]

Unlike some other camptothecin derivatives, Karenitecin does not require metabolic activation and is not a substrate for various ATP-binding cassette membrane transport proteins associated with drug resistance.[1] Its 7-alkylsilane substitution provides increased lipophilicity and lactone ring stability at physiological pH, enhancing its bioavailability and tissue penetration.[1][10]

Quantitative Data Summary

The following tables summarize the key quantitative data for Karenitecin from various preclinical and clinical studies.

Table 1: In Vitro Cytotoxicity of Karenitecin (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Citation |

| A253 | Head and Neck | 70 | 2 hours | [11] |

| COLO205 | Colon | 2.4 | Not Specified | [11] |

| COLO320 | Colon | 1.5 | Not Specified | [11] |

| LS174T | Colon | 1.6 | Not Specified | [11] |

| SW1398 | Colon | 2.9 | Not Specified | [11] |

| WiDr | Colon | 3.2 | Not Specified | [11] |

Table 2: Clinical Pharmacokinetics of Karenitecin

| Parameter | Value (in patients not receiving EIASDs*) | Citation |

| Mean Total Body Clearance | 10.2 ± 3.5 L/h/m² | [1] |

| Mean Volume of Distribution (Vss) | 136 ± 41 L/m² | [1] |

| Mean Terminal Half-Life (t1/2,z) | 13.2 ± 4.1 h | [1] |

| Maximum Tolerated Dose (MTD) | 1.5 mg/m²/day | [1] |

| Dose-Limiting Toxicities | Reversible neutropenia and thrombocytopenia | [1] |

*EIASDs: Enzyme-inducing antiseizure drugs

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway initiated by Karenitecin, leading to apoptosis.

Caption: Karenitecin's mechanism of action leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of Karenitecin.

Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[12][13]

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer

-

Karenitecin (or other test compounds) dissolved in DMSO

-

Nuclease-free water

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose (B213101) gel in 1x TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

-

On ice, prepare the reaction mixture in a microcentrifuge tube:

-

2 µL of 10x Topoisomerase I Assay Buffer

-

1 µL of supercoiled plasmid DNA (0.5 µg)

-

1 µL of Karenitecin at various concentrations (or DMSO for control)

-

x µL of nuclease-free water to a final volume of 19 µL

-

-

Add 1 µL of human Topoisomerase I enzyme to initiate the reaction. Include a "no enzyme" control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the entire reaction mixture into the wells of a 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator.

Analysis of Results:

-

No Enzyme Control: A single fast-migrating band of supercoiled DNA.

-

Enzyme Control (no inhibitor): A slower-migrating band of relaxed DNA.

-

Inhibitor-Treated Samples: Inhibition of relaxation will result in a dose-dependent increase in the intensity of the supercoiled DNA band.

Caption: Workflow for the Topoisomerase I Relaxation Assay.

Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.[11]

Materials:

-

Cancer cell lines (e.g., A253)

-

Complete growth medium

-

Karenitecin

-

10% Trichloroacetic acid (TCA)

-

0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

-

10 mM Tris base solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density (e.g., 600 cells/well) and allow them to attach for 24 hours.

-

Treat the cells with various concentrations of Karenitecin for a specified duration (e.g., 2 hours).

-

After drug exposure, wash the cells and incubate in fresh medium for a period equivalent to four doubling times.

-

Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with 200 µL of 10 mM Tris base solution.

-

Measure the optical density at 570 nm using a microplate reader.

Analysis of Results:

-

Calculate the percentage of cell growth inhibition compared to untreated controls.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the SRB Cell Viability Assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Karenitecin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and treat with Karenitecin for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Analysis of Results:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

Karenitecin is a promising topoisomerase I inhibitor with a well-defined mechanism of action and demonstrated preclinical and clinical activity. Its favorable pharmacokinetic profile and potent cytotoxicity against a range of cancer cell lines underscore its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the further investigation and evaluation of Karenitecin and other novel topoisomerase I inhibitors.

References

- 1. Phase I and pharmacokinetic study of karenitecin in patients with recurrent malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C25H28N2O4Si | CID 148202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iv.iiarjournals.org [iv.iiarjournals.org]

- 4. Preclinical and clinical activity of the topoisomerase I inhibitor, karenitecin, in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Camptothecin - Wikipedia [en.wikipedia.org]

- 8. cancernetwork.com [cancernetwork.com]

- 9. Mechanisms of resistance to topoisomerase I-targeting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel camptothecin derivative BNP1350 in experimental human ovarian cancer: determination of efficacy and possible mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Cositecan: A Silicon-Enhanced Camptothecin Analog Advancing Topoisomerase I Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cositecan (also known as Karenitecin or BNP1350) is a semi-synthetic, highly lipophilic, silicon-containing derivative of camptothecin (B557342), a natural alkaloid with potent antitumor activity.[1] As a member of the camptothecin family, this compound exerts its cytotoxic effects by inhibiting DNA topoisomerase I, a critical enzyme in DNA replication and transcription.[1] This technical guide provides a comprehensive overview of this compound's relationship to the camptothecin family, detailing its mechanism of action, synthesis, preclinical and clinical data, and the experimental protocols used in its evaluation. The inclusion of a trimethylsilyl (B98337) ethyl group at the C7 position of the camptothecin core structure enhances its lipophilicity, leading to improved oral bioavailability and increased stability of the active lactone ring.[2][3] Preclinical studies have demonstrated this compound's potent in vitro activity against a broad range of cancer cell lines and significant in vivo tumor growth inhibition in xenograft models. Clinical trials have evaluated its safety and efficacy in various solid tumors, including melanoma, ovarian cancer, and non-small cell lung cancer. This document aims to serve as a detailed resource for researchers and drug development professionals interested in the advancement of topoisomerase I inhibitors.

Introduction: The Camptothecin Family and the Advent of this compound

Camptothecin and its analogs represent a crucial class of anticancer agents that target DNA topoisomerase I.[] This enzyme relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. Camptothecins stabilize the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[] This leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.

Despite the potent antitumor activity of the parent compound, camptothecin itself has several limitations, including poor water solubility and instability of its active lactone form at physiological pH. These drawbacks spurred the development of numerous semi-synthetic analogs with improved pharmacological properties. Notable examples include topotecan (B1662842) and irinotecan (B1672180) (a prodrug of the active metabolite SN-38), which have gained regulatory approval for the treatment of various cancers.

This compound (7-[(2-trimethylsilyl)ethyl]-20(S)-camptothecin) emerged from rational drug design efforts to overcome the limitations of earlier camptothecins.[2] The introduction of a silicon-containing moiety at the 7-position was engineered to enhance lipophilicity, thereby improving oral bioavailability and the stability of the essential lactone ring.[2][3] These molecular modifications were intended to translate into a more potent and broadly active anticancer agent with an improved therapeutic index.

Structural Relationship and Mechanism of Action

This compound's core structure is the pentacyclic quinoline (B57606) alkaloid backbone characteristic of all camptothecins. The key modification is the presence of a (2-trimethylsilyl)ethyl group at the C7 position of the B-ring.

The mechanism of action of this compound is consistent with that of the broader camptothecin family, involving the inhibition of DNA topoisomerase I.

Quantitative Data Summary

In Vitro Cytotoxicity

The cytotoxic potential of this compound has been evaluated against a variety of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound in comparison to other camptothecin analogs.

| Cell Line | Cancer Type | This compound (IC50, nM) | SN-38 (IC50, nM) | Topotecan (IC50, µM) | Irinotecan (IC50, µM) |

| A253 | Head and Neck | 70[1] | - | - | - |

| COLO205 | Colon | 2.4[1] | - | - | - |

| COLO320 | Colon | 1.5[1] | - | - | - |

| LS174T | Colon | 1.6[1] | - | - | - |

| SW1398 | Colon | 2.9[1] | - | - | - |

| WiDr | Colon | 3.2[1] | - | - | - |

| HT-29 | Colon | - | 4.50[5] | - | 5.17[5] |

| LoVo | Colon | - | 8.25[5] | - | 15.8[5] |

| SK-N-BE(2) | Neuroblastoma | - | - | >0.1 | - |

| SK-N-DZ | Neuroblastoma | - | - | >0.1 | - |

| PSN-1 | Pancreatic | - | - | ~0.1-1 | 19.2[6] |

In Vivo Antitumor Activity

This compound has demonstrated significant antitumor efficacy in preclinical xenograft models.

| Xenograft Model | Cancer Type | This compound Dose & Schedule | Tumor Growth Inhibition (%) |

| COLO320 | Colon | 1 mg/kg, i.p., daily x 5 | 61[1] |

| COLO205 | Colon | 1 mg/kg, i.p., daily x 5 | 54[1] |

Summary of Clinical Trials

This compound has been evaluated in several Phase I and Phase II clinical trials for various solid tumors.

| Phase | Cancer Type | Key Findings | Reference |

| Phase I | Recurrent Malignant Gliomas | MTD determined to be 2.0 mg/m²/day in patients on EIASDs and 1.5 mg/m²/day in patients not on EIASDs. Dose-limiting toxicities were reversible neutropenia and thrombocytopenia. No objective responses were observed. | [7] |

| Phase II | Malignant Melanoma | One complete response and 33% disease stabilization. Well-tolerated with mainly hematologic side effects. Treatment regimen was 1 mg/m² daily for 5 days every 3 weeks. | [8] |

| Phase II | Relapsed or Refractory Non-Small Cell Lung Cancer | Tolerable with reversible bone marrow suppression. Partial response rates and survival were comparable to other second-line agents. | [5] |

Experimental Protocols

Synthesis of this compound (7-[(2-trimethylsilyl)ethyl]-20(S)-camptothecin)

The total chemical synthesis of this compound can be achieved through a convergent approach, starting from 2-nitrobenzoic acid and the commercially available enantiomerically pure CDE ring intermediate of camptothecin.

Step 1: Synthesis of the A-ring Intermediate

-

Activation of 2-nitrobenzoic acid: Convert 2-nitrobenzoic acid to the more reactive 2-nitrobenzoyl chloride.

-

Friedel-Crafts Alkynylation: React the crude 2-nitrobenzoyl chloride with bis(trimethylsilyl)acetylene (B126346) to generate 1-phenyl-3-trimethylsilyl-propynone.

-

Grignard Addition: Perform a Grignard addition of 2-(trimethylsilyl)vinylmagnesium bromide to the starting material.

-

Oxidation: Oxidize the resulting intermediate to produce a vinyl aryl ketone.

-

Hydrogenation: Conduct an industrially scalable hydrogenation in the presence of a Palladium/Carbon (Pd/C) catalyst to yield the key A-ring intermediate, 1-(2-amino-phenyl)-3-trimethylsilanyl-propan-1-one.[2]

Step 2: Friedländer Condensation

-

Condensation Reaction: React the A-ring intermediate (1-(2-amino-phenyl)-3-trimethylsilanyl-propan-1-one) with the commercially available enantiomerically pure CDE ring intermediate (tricyclic pyridone) of camptothecin.

-

Formation of this compound: This Friedländer condensation yields the final product, this compound (BNP1350).[2]

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

-

Cell Plating: Seed human tumor cells in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate at 37°C, 5% CO2 for 24 hours.

-

Drug Addition: Add this compound at various concentrations to the wells and incubate for an additional 48 hours.

-

Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 60 minutes at 4°C.

-

Staining: Discard the supernatant, wash the plates five times with tap water, and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

-

Washing: Remove unbound dye by washing five times with 1% acetic acid and air dry the plates.

-

Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution to each well. Read the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

-

Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA, reaction buffer (e.g., Tris-HCl, KCl, MgCl2, DTT), and the test compound (this compound) at various concentrations.

-

Enzyme Addition: Add purified human topoisomerase I to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS, EDTA, loading dye).

-

Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization: Stain the gel with an intercalating agent (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

In Vivo Antitumor Efficacy in Human Tumor Xenograft Models

-

Cell Implantation: Subcutaneously inject human tumor cells into the flank of immunodeficient mice (e.g., athymic nude mice).

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Administer this compound or a vehicle control to the mice via the desired route (e.g., intraperitoneal or oral) according to a predetermined schedule.

-

Tumor Volume Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Data Analysis: Compare the tumor growth in the treated group to the control group to determine the percentage of tumor growth inhibition.

Conclusion

This compound represents a significant advancement in the development of camptothecin analogs. Its unique silicon-containing structure confers favorable pharmacological properties, including enhanced lipophilicity, improved oral bioavailability, and greater stability of the active lactone ring. These characteristics translate into potent in vitro and in vivo antitumor activity. While clinical trials have demonstrated its activity in certain solid tumors, further investigation is warranted to optimize its therapeutic potential, possibly in combination with other anticancer agents or in specific patient populations identified through biomarker analysis. The detailed methodologies provided in this guide offer a foundation for continued research and development of this compound and the next generation of topoisomerase I inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP1694242B1 - Process for making pharmaceutical 7-(2-trimethylsilylethyl) camptothecin formulations - Google Patents [patents.google.com]

- 5. Phase II trial of karenitecin in patients with relapsed or refractory non-small cell lung cancer (CALGB 30004) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase II Clinical Trials May Be on the Way for Ovarian Cancer - NFCR [nfcr.org]

- 7. Phase I and pharmacokinetic study of karenitecin in patients with recurrent malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase II trial of karenitecin in patients with malignant melanoma: clinical and translational study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Cositecan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cositecan, also known as Karenitecin or BNP1350, is a semi-synthetic, highly lipophilic, silicon-containing derivative of camptothecin (B557342), a natural alkaloid with potent anticancer activity. Engineered for enhanced oral bioavailability and improved stability of its active lactone form, this compound functions as a topoisomerase I inhibitor. By stabilizing the covalent complex between topoisomerase I and DNA, it induces single-strand DNA breaks, leading to replication fork collapse, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and downstream signaling pathways.

Introduction

Camptothecin and its analogs represent a critical class of anticancer agents that target DNA topoisomerase I, an essential enzyme for resolving DNA topological stress during replication and transcription.[1] this compound (7-[(2-trimethylsilyl)ethyl]-20(S)-camptothecin) was developed by BioNumerik Pharmaceuticals to overcome some of the limitations of earlier camptothecins, such as poor water solubility and instability of the active lactone ring at physiological pH.[2][3] Its enhanced lipophilicity and silicon-containing moiety contribute to improved tissue penetration and oral bioavailability.[3] this compound has been investigated in clinical trials for a range of malignancies, including ovarian cancer, brain cancer, malignant melanoma, and non-small cell lung cancer.[4]

Discovery and Rationale for Development

The development of this compound was driven by the need for a topoisomerase I inhibitor with a more favorable pharmacokinetic profile and broader therapeutic window. The rationale behind its design was to create a highly lipophilic camptothecin analog with increased stability of the essential E-ring lactone.[2] Supercomputer modeling was utilized in its design to optimize its properties for superior oral bioavailability, broad anti-tumor activity, increased potency, and reduced susceptibility to drug resistance mechanisms.[3]

Synthesis of this compound

The synthesis of this compound, like other 7-substituted camptothecin analogs, is often achieved through a convergent synthesis strategy. A key step in many reported syntheses is the Friedländer annulation, which involves the condensation of a functionalized 2-aminobenzaldehyde (B1207257) or ketone with a chiral tricyclic ketone (a common intermediate for camptothecin synthesis).

A plausible synthetic route, based on information from related syntheses and patents, is outlined below.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of a 7-Substituted Camptothecin Analog via Friedländer Condensation

This is a generalized protocol based on the synthesis of similar camptothecin analogs. Specific reaction conditions for this compound may vary and should be referenced from relevant patents (e.g., US Patent 5,910,491).

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the chiral tricyclic ketone intermediate (1 equivalent) in a suitable solvent such as toluene (B28343) or a mixture of dichloromethane (B109758) and acetonitrile.

-

Addition of Reagents: Add the 2-aminoaryl ketone substituted with the 2-(trimethylsilyl)ethyl group at the appropriate position (1-1.2 equivalents) to the solution.

-

Catalysis: Add an acid catalyst, such as p-toluenesulfonic acid or trifluoroacetic acid (catalytic amount to 0.1 equivalents).

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography on silica (B1680970) gel, using a gradient of solvents such as hexane (B92381) and ethyl acetate (B1210297) to yield the final product, this compound.

-

Characterization: The structure and purity of the synthesized this compound are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting the nuclear enzyme DNA topoisomerase I.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound leading to apoptosis.

The process begins with this compound binding to the transient covalent complex formed between topoisomerase I and DNA. This binding stabilizes the "cleavable complex," preventing the enzyme from religating the single-strand break it creates.[3] The persistence of these single-strand breaks leads to collisions with advancing replication forks during the S-phase of the cell cycle. These collisions convert the single-strand breaks into more lethal double-strand DNA breaks. The accumulation of double-strand breaks triggers a DNA damage response (DDR), activating signaling pathways involving kinases such as ATM, ATR, Chk1, and Chk2. This cascade ultimately leads to cell cycle arrest, primarily in the G2/M phase, and the induction of apoptosis.[5]

Quantitative Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a variety of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A253 | Head and Neck | 70 | [5] |

| COLO205 | Colon | 2.4 | [5] |

| COLO320 | Colon | 1.5 | [5] |

| LS174T | Colon | 1.6 | [5] |

| SW1398 | Colon | 2.9 | [5] |

| WiDr | Colon | 3.2 | [5] |

| A2780 | Ovarian | (Potent, specific value not stated) | [6] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models have been instrumental in characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. While comprehensive data is proprietary, available information suggests favorable properties.

Clinical Trial Data

This compound has been evaluated in several clinical trials. A notable Phase II study investigated its efficacy in patients with metastatic melanoma.

| Clinical Trial Phase | Cancer Type | Dosage | Key Findings | Reference |

| Phase II | Malignant Melanoma | 1 mg/m² IV daily for 5 days, every 3 weeks | Well-tolerated with manageable, primarily hematologic, side effects. 1 complete response and 33% disease stabilization (≥3 months). | [2][7] |

| Phase I | Recurrent Malignant Gliomas | Dose escalation from 1.0 to 2.1 mg/m² | Myelosuppression was the dose-limiting toxicity. Recommended Phase II dose: 1.5 mg/m² in patients not on enzyme-inducing antiepileptic drugs and 2.0 mg/m² in those who are. |

Experimental Protocols

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I, and reaction buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, EDTA).

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.

-

Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA compared to the control.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Workflow for In Vivo Efficacy Study

Caption: A typical workflow for an in vivo efficacy study of this compound.

Conclusion

This compound is a rationally designed camptothecin analog with improved pharmaceutical properties that effectively targets topoisomerase I, leading to cancer cell death. Its potent in vitro cytotoxicity and promising preclinical and clinical activity underscore its potential as a valuable therapeutic agent. This technical guide has provided a detailed overview of the discovery, synthesis, and mechanism of action of this compound, along with key data and experimental protocols to aid researchers and drug development professionals in their ongoing efforts to combat cancer. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound in various oncology indications.

References

- 1. Plasma pharmacokinetics of the indenoisoquinoline topoisomerase I inhibitor, NSC 743400, in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C25H28N2O4Si | CID 148202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. mdpi.com [mdpi.com]

Preclinical Data on Cositecan (Karenitecin): An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical data available for Cositecan (Karenitecin), a potent topoisomerase I inhibitor. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action

This compound is a semi-synthetic, highly lipophilic camptothecin (B557342) analog designed for enhanced stability of its active lactone ring and improved oral bioavailability.[1] Its primary mechanism of action is the inhibition of DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA torsional strain during replication, transcription, and recombination.[2][3]

This compound stabilizes the covalent complex formed between topoisomerase I and DNA, known as the "cleavable complex."[3] This stabilization prevents the re-ligation of the single-strand DNA break created by the enzyme.[4] The collision of the DNA replication fork with this stabilized ternary complex leads to the conversion of a transient single-strand break into a permanent and lethal double-strand DNA break.[2] This induction of DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately leads to programmed cell death (apoptosis).[1][5]

In Vitro Efficacy

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent anti-proliferative effects across various tumor types.

| Cell Line | Cancer Type | IC50 (nM) |

| A253 | Head and Neck | 70 |

| COLO205 | Colon | 2.4 |

| COLO320 | Colon | 1.5 |

| LS174T | Colon | 1.6 |

| SW1398 | Colon | 2.9 |

| WiDr | Colon | 3.2 |

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines.[6]

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of this compound.

| Tumor Model | Cancer Type | Treatment Schedule | Tumor Growth Inhibition (%) |

| COLO320 Xenograft | Colon | 1 mg/kg, i.p., daily x 5 | 61 (Maximum) |

| COLO205 Xenograft | Colon | 1 mg/kg, i.p., daily x 5 | 54 (Maximum) |

| Pgp-negative Xenograft | Not Specified | 1.0 mg/kg, i.p., daily x 5 | Significant Suppression |

| Pgp-positive Xenograft | Not Specified | 1.0 mg/kg, i.p., daily x 5 | Significant Suppression |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models.[6]

Preclinical Pharmacokinetics

While detailed preclinical pharmacokinetic data in animal models is limited in the publicly available literature, a Phase I clinical study in patients with recurrent malignant gliomas provided insights into the pharmacokinetic profile of this compound.

| Parameter | Value (-EIASD) | Value (+EIASD) |

| Total Body Clearance (L/h/m²) | 10.2 ± 3.5 | 15.9 ± 9.6 |

Table 3: Pharmacokinetic Parameters of this compound in Patients with and without Enzyme-Inducing Antiseizure Drugs (EIASDs).[7]

Signaling Pathways

The DNA damage induced by this compound activates complex cellular signaling pathways, primarily the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.

DNA Damage Response and Cell Cycle Arrest

The double-strand breaks created by this compound activate the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR, in turn, phosphorylates and activates the checkpoint kinase 1 (Chk1), which mediates cell cycle arrest in the S and G2 phases, allowing time for DNA repair.[1] If the damage is irreparable, this sustained arrest can trigger apoptosis.

Apoptosis Induction

The extensive DNA damage ultimately converges on the intrinsic pathway of apoptosis. This involves the activation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then initiates a caspase cascade, culminating in the activation of executioner caspases (e.g., Caspase-3) that dismantle the cell.

Experimental Protocols

In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay

The anti-proliferative activity of this compound is determined using the Sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content.

Protocol:

-

Cell Plating: Cancer cells are seeded into 96-well plates at a density of approximately 600 cells per well and incubated for 24 hours.[6]

-

Drug Exposure: Cells are treated with various concentrations of this compound for 2 hours.[6]

-

Incubation: Following drug exposure, the cells are incubated for a period equivalent to four cell doubling times.[6]

-

Fixation: The cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[1]

-

Staining: The plates are washed, and the cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[1]

-

Washing: Unbound dye is removed by washing with 1% acetic acid.[1]

-

Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.[1]

-

Measurement: The absorbance is read on a microplate reader at 570 nm.[6]

In Vivo Efficacy: Human Tumor Xenograft Model

The in vivo anti-tumor efficacy of this compound is evaluated in immunodeficient mice bearing human tumor xenografts.

References

- 1. S phase and G2 arrests induced by topoisomerase I poisons are dependent on ATR kinase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Potential of apoptotic pathway-targeted cancer therapeutic research: Where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. dovepress.com [dovepress.com]

Cositecan's Effect on the Cell Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms by which Cositecan, a novel topoisomerase I inhibitor, influences the cell cycle. The information presented is synthesized from foundational research on topoisomerase I inhibition and is intended to provide a robust framework for understanding the preclinical and potential clinical activity of this compound.

Core Mechanism of Action: Topoisomerase I Inhibition

DNA Topoisomerase I (Topo I) is an essential nuclear enzyme that alleviates torsional stress in DNA during critical cellular processes like replication and transcription.[] It functions by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before the enzyme re-ligates the break.[][2]

This compound, like other topoisomerase I inhibitors such as camptothecin (B557342) and its derivatives (e.g., topotecan (B1662842), irinotecan), exerts its cytotoxic effects by targeting the Topo I-DNA complex.[3] The core mechanism involves:

-

Interfacial Binding: The drug binds to the transient "cleavable complex" formed between Topo I and DNA.[4][3]

-

Stabilization of the Complex: This binding prevents the re-ligation of the single-strand DNA break, effectively trapping the Topo I enzyme on the DNA.[][2]

-

Conversion to a DNA Lesion: The stabilized Topo I-DNA complex itself becomes a form of DNA damage. The enzyme is transformed from an essential cellular tool into a cellular poison.[4]

Induction of DNA Damage and Cell Cycle Arrest

The cytotoxicity of topoisomerase I inhibitors is primarily dependent on the cell's own replication machinery.[2] During the S-phase of the cell cycle, the advancing replication fork collides with the stabilized Topo I-DNA complexes.[2] This collision converts the transient single-strand break into a highly lethal, irreversible double-strand break (DSB).

The generation of these DSBs is a critical event that activates the cell's DNA Damage Response (DDR) pathways.[][5] This response is designed to halt cell cycle progression to allow time for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death (apoptosis).[][5] The primary consequence of this DDR activation is a profound arrest in the S and G2/M phases of the cell cycle.[2][6][7]

Signaling Pathway for Topo I Inhibitor-Induced G2/M Arrest

The diagram below illustrates the signaling cascade initiated by this compound-induced DNA damage, leading to cell cycle arrest.

Caption: this compound-induced DNA damage activates the ATM/ATR-Chk1/Chk2 pathway, leading to G2/M arrest.

Quantitative Effects on Cell Cycle Distribution

Treatment of cancer cells with topoisomerase I inhibitors leads to a measurable redistribution of cells throughout the cell cycle. Typically, a significant accumulation of cells in the G2/M phase is observed, accompanied by a decrease in the proportion of cells in the G1 phase.

The following table presents representative data from studies on the topoisomerase I inhibitor topotecan, which illustrates the expected effects of this drug class on cell cycle distribution in a cancer cell line.

| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (Untreated) | 46.2 | 41.3 | 12.5 |

| Topotecan (1 µM) | 28.6 | 32.5 | 38.8 |

| Topotecan (10 µM) | 32.8 | 32.3 | 34.8 |

| (Data adapted from studies on MCF-7 breast cancer cells treated for 17 hours)[6] |

This shift demonstrates the potent ability of the drug to halt cell cycle progression prior to mitosis, a direct consequence of the activated G2 checkpoint.[8]

Key Experimental Protocols

To assess the impact of this compound on the cell cycle, several standard laboratory techniques are employed. Below are detailed methodologies for key experiments.

This protocol is used to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.

References

- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cell cycle checkpoint in cancer: a therapeutically targetable double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tracking the cell cycle origins for escape from topotecan action by breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of Cositecan: A Technical Guide for Cancer Researchers

For Immediate Release

This technical guide provides an in-depth overview of the in vitro cytotoxicity of Cositecan (also known as Karenitecin and BNP1350), a potent topoisomerase I inhibitor, in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound.

Introduction

This compound is a semi-synthetic camptothecin (B557342) analog that exhibits significant anti-cancer activity. Its primary mechanism of action is the inhibition of DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, this compound leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering programmed cell death (apoptosis). This guide summarizes the available quantitative data on the cytotoxic effects of this compound, details common experimental protocols for its evaluation, and visualizes the key signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the reported IC50 values for this compound in various cancer cell lines.

| Cancer Type | Cell Line | IC50 (nM) | Reference |

| Head and Neck | A253 | 70 | [1](2) |

| Colon | COLO205 | 2.4 | [1](2) |

| COLO320 | 1.5 | [1](2) | |

| LS174T | 1.6 | [1](2) | |

| SW1398 | 2.9 | [1](2) | |

| WiDr | 3.2 | [1](2) | |

| Glioma | T98G | Varies with time and concentration | [3](4) |

| MO59K | Varies with time and concentration | [3](4) |

Experimental Protocols

The in vitro cytotoxicity of this compound is typically assessed using a variety of cell-based assays. Below are detailed protocols for two commonly employed methods: the MTT assay and the Sulforhodamine B (SRB) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5](--INVALID-LINK--, 4, 5)

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the respective wells. Include untreated control wells and solvent control wells (containing the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[6](--INVALID-LINK--)

-

Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.[6](--INVALID-LINK--)

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5](--INVALID-LINK--)

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

References

- 1. rsc.org [rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Karenitecin (BNP1350) radiosensitizes glioma cells with an associated increase in caspase activation and reactive oxygen species| JNEUROLOGY [jneurology.com]

- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Pharmacokinetics and Bioavailability of Oral Cositecan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known properties of Cositecan and the methodologies used to evaluate drugs of its class. As of late 2025, detailed quantitative data on the oral pharmacokinetics and absolute bioavailability of this compound from dedicated clinical trials are not extensively available in the public domain. Therefore, this guide utilizes data from other oral camptothecin (B557342) analogues, such as topotecan (B1662842) and gimatecan (B1684458), to illustrate the experimental protocols and data presentation relevant to this class of compounds. All data presented for these analogues are clearly labeled as such and should not be extrapolated to this compound.

Introduction to this compound

This compound (also known as Karenitecin or BNP1350) is a semi-synthetic, highly lipophilic, silicon-containing camptothecin analogue.[1] It was specifically engineered for superior oral bioavailability, enhanced stability of its active lactone form, and broad anti-tumor activity.[1][2] Like other camptothecins, this compound's primary mechanism of action is the inhibition of topoisomerase I, a crucial enzyme in DNA replication and repair.[2] Its high lipophilicity is intended to improve tissue penetration and allow it to cross the blood-brain barrier.[3] While clinical trials have been conducted for both intravenous and oral formulations of this compound for various cancers, including brain, ovarian, and non-small cell lung cancer, comprehensive pharmacokinetic data from oral administration studies remain limited in publicly accessible literature.[2][4]

Data Presentation: Pharmacokinetics of Oral Camptothecins

To illustrate the typical pharmacokinetic profile of an oral topoisomerase I inhibitor, the following tables summarize data from clinical studies of oral topotecan and gimatecan.

Table 1: Pharmacokinetic Parameters of Oral Topotecan in Adult Cancer Patients

| Parameter | Value (Mean ± SD) | Range |

| Bioavailability (F) | 30% ± 7.7% | 21 - 45% |

| Tmax (h) | 0.78 (median) | 0.33 - 2.5 |

| Cmax (ng/mL) | 9.2 ± 4.1 (fasted) | - |

| AUC (oral) / AUC (i.v.) Ratio | 0.34 - 1.13 | - |

| Terminal Half-life (t½) (h) | 3.9 ± 1.0 | - |

Data sourced from a crossover study of 1.5 mg/m² oral topotecan solution.[5]

Table 2: Pharmacokinetic Parameters of Oral Gimatecan in Adult Cancer Patients

| Parameter | Value (Mean ± SD) | Range |

| AUC(0-24h) / Dose (ng·h/mL per mg/m²) | - | 194 - 2909 |

| Terminal Half-life (t½) (h) | 77.1 ± 29.6 | - |

| Active Lactone Form in Plasma | >85% | - |

| Metabolite (ST1698) AUC | 5-15% of parent drug | - |

Data from a Phase I study of oral gimatecan administered daily for 5 days a week.[6][7]

Experimental Protocols

The following sections detail generalized methodologies for key experiments in determining the pharmacokinetics and bioavailability of an oral camptothecin derivative, based on published studies of related compounds.

Preclinical Pharmacokinetic Studies in Animal Models

Objective: To determine the oral bioavailability, plasma concentration-time profile, tissue distribution, and excretion of the drug in a relevant animal model (e.g., rodents, nonhuman primates).

Methodology:

-

Animal Models: Healthy, adult male and female beagle dogs or nonhuman primates are often used due to their physiological similarity to humans.[8]

-

Dosing:

-

Intravenous (IV) Administration: A single dose of the drug is administered intravenously (e.g., as a 30-minute infusion) to establish a reference for absolute bioavailability.

-

Oral (PO) Administration: After a washout period, the same animals receive a single oral dose of the drug, typically in a capsule or solution formulation, after an overnight fast.

-

-

Sample Collection:

-

Serial blood samples are collected from a peripheral vein at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Urine and feces are collected over specified intervals to determine excretion pathways.

-

-

Sample Processing and Analysis:

-

Blood samples are centrifuged to separate plasma, which is then stabilized to preserve the lactone form of the drug.

-

Plasma, urine, and fecal homogenate concentrations of the parent drug and any major metabolites are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters including AUC, Cmax, Tmax, clearance (CL), volume of distribution (Vd), terminal half-life (t½), and absolute oral bioavailability (F), which is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

Phase I Clinical Trial for Oral Bioavailability

Objective: To determine the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetic profile of the oral drug in human subjects.

Methodology:

-

Study Design: An open-label, dose-escalation study in patients with advanced solid tumors for whom standard therapy is no longer effective.

-

Patient Population: Adult patients with a confirmed diagnosis of a relevant malignancy, adequate organ function, and a suitable performance status.

-

Dosing Regimen:

-

Patients are enrolled in cohorts and receive escalating doses of the oral drug, typically administered once daily for 5 consecutive days, followed by a 16-day rest period (one 21-day cycle).[10]

-

To determine absolute bioavailability, a crossover design may be employed where patients receive a single IV dose of the drug in a separate cycle.[5]

-

-

Pharmacokinetic Sampling:

-

On day 1 of the first cycle, intensive blood sampling is performed at multiple time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, and 24 hours post-dose) to determine the single-dose pharmacokinetic profile.

-

-

Analytical Method: Plasma concentrations of the drug are measured using a validated HPLC or LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters are calculated as described for preclinical studies. The relationship between dose and exposure (AUC and Cmax) is assessed to evaluate dose proportionality. Safety and tolerability are monitored throughout the study to determine the MTD.

Visualizations

Signaling Pathway of Camptothecins